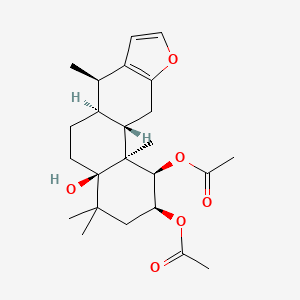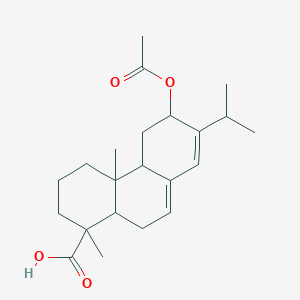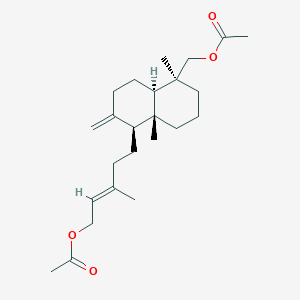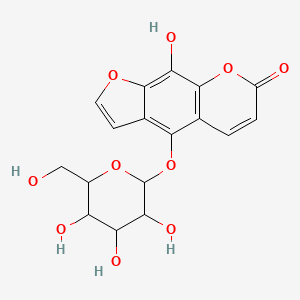
14-Deoxy-epsilon-caesalpin
Übersicht
Beschreibung
14-Deoxy-epsilon-caesalpin is a compound that has not been directly discussed in the available scientific literature. However, there is extensive research on related peptides, proteins, and compounds that share similar structural elements or functional groups, which can offer insights into its potential synthesis, molecular structure, chemical reactions, and properties.
Synthesis Analysis
Research on related compounds, such as peptides with alternating structures and specific amino acids, provides insight into potential synthetic routes that could be applicable to 14-Deoxy-epsilon-caesalpin. For instance, the synthesis of alpha/epsilon-hybrid peptides through the use of specific amino acids suggests a methodology that could potentially be applied to the synthesis of 14-Deoxy-epsilon-caesalpin (Sharma et al., 2009).
Molecular Structure Analysis
The structural analysis of related compounds, like the 14-3-3 protein family, offers a framework for understanding the molecular structure of 14-Deoxy-epsilon-caesalpin. These proteins have been extensively studied, revealing a conserved molecular structure that is crucial for their function in signal transduction and cellular processes (Wang & Shakes, 1996).
Chemical Reactions and Properties
Although direct information on 14-Deoxy-epsilon-caesalpin is scarce, the study of similar compounds provides insights into potential chemical reactions and properties. For example, the functionalization and reactivity of specific sites within a molecule can be inferred from related studies on peptide and protein interactions, as well as the modification of specific amino acids (Martin et al., 1993).
Physical Properties Analysis
The physical properties of a compound like 14-Deoxy-epsilon-caesalpin can be hypothesized based on related research on the physical characteristics of peptides and proteins, such as solubility, stability, and structural conformation under various conditions. Studies on the 14-3-3 proteins and their structural analysis provide valuable information on these aspects (Jones et al., 1995).
Chemical Properties Analysis
The chemical properties, including reactivity and interaction with other molecules, can be deduced from research on similar compounds. For instance, the binding specificity and interaction patterns of the 14-3-3 protein family with phosphoserine-containing proteins highlight the chemical properties that could be relevant to 14-Deoxy-epsilon-caesalpin (Yaffe et al., 1997).
Wissenschaftliche Forschungsanwendungen
1. Role in Cellular Signaling and Protein Interactions
14-Deoxy-epsilon-caesalpin is linked to cellular signaling pathways, particularly through its involvement with the 14-3-3 protein family. This protein family, including 14-3-3 epsilon, is known to associate with a variety of proteins, influencing intracellular signaling (Chaudhri, Scarabel, & Aitken, 2003).
2. Impact on Plant Development and Auxin Transport
In the context of plant biology, 14-Deoxy-epsilon-caesalpin, through its relation with 14-3-3 epsilon proteins, plays a critical role in plant development. It has been shown to affect the distribution patterns of the phytohormone auxin, which is crucial for processes like agravitropic growth (Keicher et al., 2017).
3. Involvement in Cell Cycle Regulation
The protein is also implicated in cell cycle regulation. Studies on Drosophila 14-3-3 epsilon and zeta proteins, which are related to 14-Deoxy-epsilon-caesalpin, suggest that these proteins play distinct roles in cell cycle checkpoints, influencing the timing of mitosis and chromosome separation during development (Su et al., 2001).
4. Implications in Human Health and Disease
In human health, research indicates that different isoforms of the 14-3-3 protein family, including epsilon, are associated with diseases like breast cancer. The expression levels of these isoforms can significantly impact the prognosis and survival outcomes in breast cancer patients (Mei et al., 2020).
5. Potential in Therapeutic Development
There is also potential for the use of 14-Deoxy-epsilon-caesalpin in therapeutic development. For instance, a study found that a molecule related to it, 14-DDA, could induce certain cellular responses like autophagy in breast carcinoma cells, suggesting a potential role in cancer treatment (Tan, Muhammad, & Tan, 2016).
Eigenschaften
IUPAC Name |
[(1R,2S,4aR,6aS,7R,11aS,11bS)-1-acetyloxy-4a-hydroxy-4,4,7,11b-tetramethyl-2,3,5,6,6a,7,11,11a-octahydro-1H-naphtho[2,1-f][1]benzofuran-2-yl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H34O6/c1-13-16-7-9-24(27)22(4,5)12-20(29-14(2)25)21(30-15(3)26)23(24,6)18(16)11-19-17(13)8-10-28-19/h8,10,13,16,18,20-21,27H,7,9,11-12H2,1-6H3/t13-,16+,18+,20+,21+,23+,24-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMOFRLILFOJJEZ-ZWZFWQKWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2CCC3(C(CC(C(C3(C2CC4=C1C=CO4)C)OC(=O)C)OC(=O)C)(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@@H]2CC[C@@]3([C@@]([C@H]2CC4=C1C=CO4)([C@H]([C@H](CC3(C)C)OC(=O)C)OC(=O)C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H34O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
14-Deoxy-epsilon-caesalpin | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![(2,8,16-Trihydroxy-5,5,9-trimethyl-14-methylidene-15-oxo-12-tetracyclo[11.2.1.01,10.04,9]hexadecanyl) acetate](/img/structure/B1150523.png)